UNII-32P8I5VL5A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids like cysteine and methionine.
Reduction: Reduction reactions can occur at disulfide bonds if present within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide structure. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Chemistry: The compound is used as a model peptide in studies involving peptide synthesis, structure-activity relationships, and peptide-based drug design .
Biology: In biological research, this compound is utilized to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: The compound has potential therapeutic applications, including the development of peptide-based drugs for various diseases such as cancer, cardiovascular diseases, and metabolic disorders .
Industry: In the industrial sector, the compound is used in the development of peptide-based materials, cosmetics, and as a research tool in drug discovery .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the target proteins .
Comparison with Similar Compounds
- UNII-32P8I5VL5A
- Semaglutide: A peptide used for the treatment of type 2 diabetes and obesity .
- L-alanyl-L-glutamine dipeptide: Used in nutritional supplements and medical nutrition .
Uniqueness: The uniqueness of this compound lies in its specific sequence of amino acids, which imparts unique structural and functional properties. Compared to other similar peptides, this compound may exhibit distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C107H191N43O29S2 |
---|---|
Molecular Weight |
2522 |
bioactivity |
Inhibitor |
sequence |
H-Cys(1)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH. H-Cys(1)-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH |
storage |
-20℃ |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.